molecular formula C9H6ClN B1268606 7-Chloroisoquinoline CAS No. 34784-06-0

7-Chloroisoquinoline

Cat. No. B1268606
CAS RN: 34784-06-0
M. Wt: 163.6 g/mol
InChI Key: PIOJSCVWTGEZLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloroisoquinoline derivatives involves various chemical methods, including click synthesis using ultrasound irradiation for the production of new derivatives with potential biological activities (Aboelnaga & El-Sayed, 2018). Organocatalytic synthesis methods have also been developed to create 7-chloroquinoline-1,2,3-triazoyl carboxamides with significant pharmacological properties (Wilhelm et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of 7-Chloroisoquinoline derivatives have shown that these compounds exhibit a wide range of intermolecular interactions, including hydrogen bonding and π-π interactions, which significantly influence their crystalline arrangements and properties (Howie et al., 2010).

Chemical Reactions and Properties

7-Chloroisoquinoline undergoes various chemical reactions to form a plethora of derivatives with diverse biological activities. For instance, reactions involving nucleophilic aromatic substitution have been utilized to synthesize novel 7-chloro-4-aminoquinoline derivatives with potent antimicrobial properties (Fatima et al., 2021).

Physical Properties Analysis

The physical properties of 7-Chloroisoquinoline derivatives, such as solubility and thermal stability, have been explored to understand their behavior in various environments and potential applications. For example, the formation of multicomponent crystals with carboxylic acid coformers has been investigated, revealing insights into the solubility and thermal behavior of these compounds (Clements et al., 2019).

Chemical Properties Analysis

The chemical properties of 7-Chloroisoquinoline, including its reactivity and the influence of substituents on its chemical behavior, are crucial for the design of compounds with desired pharmacological activities. Studies have shown how different substituents affect the compound's ability to form complexes with biological targets, influencing its biological activity (Egan et al., 2000).

Scientific Research Applications

1. Antimalarial and Antimicrobial Applications

7-Chloroisoquinoline derivatives, particularly chloroquine, have been extensively studied for their antimalarial properties. Chloroquine is known for its effectiveness against malaria, although resistance in certain Plasmodium strains has led to its decreased use in clinical settings. It's also noted for its potential in managing various infectious and noninfectious diseases (Njaria et al., 2015). Moreover, the synthesis of new 7-chloroquinoline derivatives has shown moderate to high antimalarial activity and antimicrobial effects (Aboelnaga & El-Sayed, 2018).

2. Cancer Therapeutics

There's significant interest in the repurposing of chloroquine and its derivatives for cancer therapy. Research indicates their potential in sensitizing cancer cells to chemotherapy and radiation, potentially enhancing the efficacy of tumor cell killing (Solomon & Lee, 2009). Additionally, chloroquine analogs, including 7-azaindenoisoquinolines with chloro and fluoro substituents, have shown potent cytotoxic activities in cancer cell cultures (Elsayed et al., 2017).

3. Anti-inflammatory and Anticonvulsant Effects

Studies have explored the antinociceptive, anti-inflammatory, and anticonvulsant properties of 7-chloroquinoline derivatives. For instance, specific compounds synthesized from 7-chloroquinoline showed effectiveness in reducing seizures and combating acute pain (Wilhelm et al., 2014).

4. Interaction with DNA and RNA

Research on chloroquine has revealed its ability to bind to DNA and RNA, affecting their functions. This interaction has been studied for its implications in the treatment of diseases like AIDS and may hold potential in managing viral infections like COVID-19 (Cohen & Yielding, 1965); (Touret & de Lamballerie, 2020).

Safety And Hazards

7-Chloroisoquinoline may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

7-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOJSCVWTGEZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348824
Record name 7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroisoquinoline

CAS RN

34784-06-0
Record name 7-Chloroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34784-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Chloroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Atobe, T Serizawa, N Yamakawa… - Journal of Medicinal …, 2020 - ACS Publications
… Starting from commercially available 5-amino-7-chloroisoquinoline 52, reductive amination afforded 3-amino piperidine. Subsequent Suzuki coupling (36) and deprotection of the Boc …
Number of citations: 11 pubs.acs.org
H Weiler‐Feilchenfeld, YL Mao… - Israel Journal of …, 1971 - Wiley Online Library
… Therefore an unequivocal method for the preparation of 7 -chloroisoquinoline was devised. … V); the latter was smoothly dehydrogenated to 7-chloroisoquinoline by platinum on charcoal. …
Number of citations: 0 onlinelibrary.wiley.com
RA Robinson - Journal of the American Chemical Society, 1947 - ACS Publications
… chloroisoquinoline the following transformations were made: (1) demethylation, (2) preparation of 7-aminoisoquinoline by the Bucherer reaction, (3) preparation of 7-chloroisoquinoline …
Number of citations: 36 pubs.acs.org
RHF Manske, M Kulka - Canadian Journal of Research, 1949 - cdnsciencepub.com
… (6) yielded a mixture of 5- (II) and 7-chloroisoquinoline (III), the components of which could … of the 7-chloroisoquinoline perchloraie. In a smaller scale run (5 gm. of the Schiff base) the …
Number of citations: 12 cdnsciencepub.com
JA Su, E Siew, EV Brown… - Organic Magnetic …, 1978 - Wiley Online Library
… A mixture of 5chloroisoquinoline and 7-chloroisoquinoline was prepared by a Pomeranz-Fritsch reaction starting with 3-chloroben~aldehyde.~~ 8-Chloroisoquinoline was synthesized …
Number of citations: 38 onlinelibrary.wiley.com
B Czako, L Kürti, A Mammoto… - Journal of the …, 2009 - ACS Publications
… We slightly modified Brown’s procedure describing the preparation of 7-chloroisoquinoline: … We slightly modified Brown’s procedure describing the preparation of 7-chloroisoquinoline: …
Number of citations: 70 pubs.acs.org
EV Brown - The Journal of Organic Chemistry, 1977 - ACS Publications
… of oxazole as compared to isoquinoline for o-chlorobenzal aminoacetal was 36% oxazoleto 64% 8-chloroisoquinoline, for the meta 23% oxazole to 77% 5- and 7-chloroisoquinoline …
Number of citations: 43 pubs.acs.org
SH Liu - The Journal of Organic Chemistry, 1977 - ACS Publications
… of oxazole as compared to isoquinoline for o-chlorobenzal aminoacetal was 36% oxazoleto 64% 8-chloroisoquinoline, for the meta 23% oxazole to 77% 5- and 7-chloroisoquinoline …
Number of citations: 24 pubs.acs.org
JP Jones, CA Joswig-Jones, M Hebner, Y Chu… - Chemico-biological …, 2011 - Elsevier
A descriptor based computational model was developed for cytochrome P450 2E1 (CYP2E1) based on inhibition constants determined for inhibition of chlorzoxazone, or 4-nitrophenol, …
Number of citations: 25 www.sciencedirect.com
M Billamboz, F Bailly, ML Barreca… - Journal of medicinal …, 2008 - ACS Publications
… In route A, the Suzuki coupling reaction of phenyl boronic acid with 2-benzyloxy-7-chloroisoquinoline-1,3(2H,4H)-dione 5d led quantitatively to starting material recovery, whereas the …
Number of citations: 145 pubs.acs.org

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